N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring, along with the chlorophenyl and sulfamoyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Sulfonylation: The oxadiazole thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Final Coupling: The sulfonyl chloride is reacted with 4-cyclopentylmethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and kinases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 4-cyclopentylmethylamine derivatives
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide stands out due to its unique combination of the oxadiazole ring and the sulfamoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-26(17-4-2-3-5-17)31(28,29)18-12-8-14(9-13-18)19(27)23-21-25-24-20(30-21)15-6-10-16(22)11-7-15/h6-13,17H,2-5H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTBSKKIUBRBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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